2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)-
Brand Name: Vulcanchem
CAS No.: 82110-17-6
VCID: VC13709759
InChI: InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1
SMILES: CC1CC(CCO1)O
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)-

CAS No.: 82110-17-6

Cat. No.: VC13709759

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- - 82110-17-6

Specification

CAS No. 82110-17-6
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name (2R,4S)-2-methyloxan-4-ol
Standard InChI InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1
Standard InChI Key ZHPKAPJNEIKPGV-RITPCOANSA-N
Isomeric SMILES C[C@@H]1C[C@H](CCO1)O
SMILES CC1CC(CCO1)O
Canonical SMILES CC1CC(CCO1)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

PropertyValueSource
Molecular FormulaC6H12O2\text{C}_6\text{H}_{12}\text{O}_2
Molecular Weight116.16 g/mol
IUPAC Name(2R,4S)-2-methyloxan-4-ol
CAS Registry Number82110-17-6
SMILES NotationC[C@@H]1C[C@H](CCO1)O\text{C}[C@@H]_1\text{C}[C@H](\text{CCO}_1)\text{O}

Spectroscopic and Computational Insights

The compound’s 3D conformation has been validated through computational models and nuclear magnetic resonance (NMR) studies. The hydroxyl group at C4 participates in hydrogen bonding, while the methyl group at C2 induces steric effects that stabilize specific ring conformations . Density functional theory (DFT) calculations further support the energetic favorability of the (2R,4S) configuration over other stereoisomers .

Synthetic Methodologies

Maitland–Japp Reaction and Derivative Synthesis

A pivotal route to access (2R,4S)-2-methyloxan-4-ol involves the Maitland–Japp reaction, which generates 2H-dihydropyran-4-ones as intermediates . These dihydropyranones undergo subsequent reduction or nucleophilic addition to yield tetrahydropyran derivatives. For example, treatment of 6-substituted-2H-dihydropyran-4-ones with Grignard reagents or organocuprates facilitates the formation of 2,6-trans-substituted tetrahydropyrans (Table 1) .

Table 1: Synthesis of 2,6-trans-Tetrahydropyran-4-ones from Dihydropyran-4-ones

Starting Material (R)NucleophileProduct (Yield %)Conditions
2-FurylPhLi8a (70%)THF, -78°C to 0°C
PhenylMeMgBr8b (64%)Et₂O, reflux
CH₂OTIPSPh₂CuLi8c (48%)THF, -78°C

Stereoselective Reduction Strategies

The use of L-Selectride (lithium tri-sec-butylborohydride) enables stereoselective reduction of ketone intermediates to alcohols. For instance, reduction of 6-substituted dihydropyran-4-ones with L-Selectride produces 3,6-disubstituted tetrahydropyrans, while trapping the enolate intermediate with electrophiles like methyl iodide yields 3,3,6-trisubstituted derivatives . This method underscores the compound’s versatility as a scaffold for diverse substitution patterns.

Applications in Natural Product Synthesis

Diospongin B and Related Compounds

(2R,4S)-2-Methyloxan-4-ol serves as a key intermediate in the total synthesis of Diospongin B, a bioactive natural product isolated from Dioscorea spongiosa with anti-osteoporotic properties . The compound’s tetrahydropyran core mirrors the structural motif found in Diospongin B, enabling efficient ring-forming reactions and stereochemical control.

Biologically Active Derivatives

Functionalization of the hydroxyl and methyl groups permits the synthesis of analogs with enhanced bioactivity. For example:

  • Glycosylation at C4 produces carbohydrate mimetics with potential antiviral activity .

  • Etherification of the hydroxyl group yields lipophilic derivatives for drug delivery applications.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits moderate solubility in polar aprotic solvents (e.g., THF, DMSO) but limited solubility in water (logP=1.2\log P = 1.2), attributed to the hydrophobic methyl group and hydrogen-bonding hydroxyl group. This balance facilitates its use in heterogeneous reaction conditions.

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) reveals a melting point of 78–80°C and decomposition above 200°C. The hydroxyl group’s susceptibility to oxidation necessitates inert atmospheres during storage and handling.

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective catalytic methods to synthesize (2R,4S)-2-methyloxan-4-ol remains a priority. Transition-metal catalysts or organocatalysts could enhance stereochemical purity and reduce reliance on chiral auxiliaries .

Expanding Biological Applications

Screening the compound and its derivatives against disease-relevant targets (e.g., kinases, GPCRs) may uncover novel therapeutic leads. Computational docking studies suggest potential interactions with cyclooxygenase-2 (COX-2), warranting experimental validation .

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